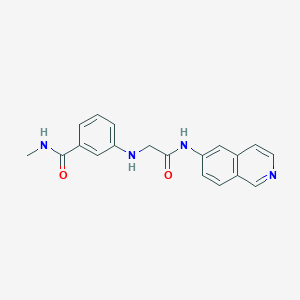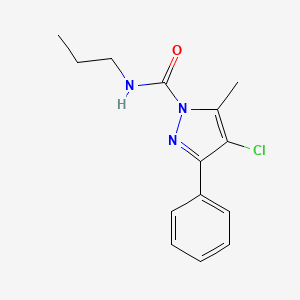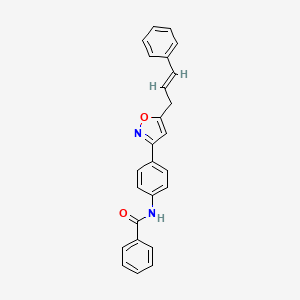
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)-2-thienyl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of bromine and chlorine substituents. The final step involves the formation of the triazole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives with halogen and thiophene substituents. Examples include:
- 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
- 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole
Uniqueness
What sets 4-(5-Bromo-3-(bromo(2-chlorophenyl)methyl)thiophen-2-yl)-3-(chloromethyl)-5-methyl-4H-1,2,4-triazole apart is its specific combination of substituents, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
62551-57-9 |
|---|---|
Formule moléculaire |
C15H11Br2Cl2N3S |
Poids moléculaire |
496.0 g/mol |
Nom IUPAC |
4-[5-bromo-3-[bromo-(2-chlorophenyl)methyl]thiophen-2-yl]-3-(chloromethyl)-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C15H11Br2Cl2N3S/c1-8-20-21-13(7-18)22(8)15-10(6-12(16)23-15)14(17)9-4-2-3-5-11(9)19/h2-6,14H,7H2,1H3 |
Clé InChI |
WSPXLMNFAZLDLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C2=C(C=C(S2)Br)C(C3=CC=CC=C3Cl)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B15209711.png)

![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)

![2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)

![1,2,3,4,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B15209767.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)


